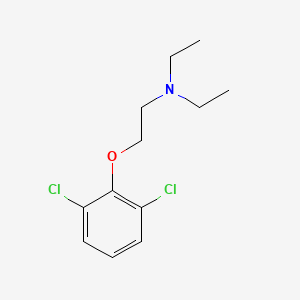![molecular formula C20H16N2O2S B5684613 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)
3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a thieno[2,3-d]pyrimidine ring system, which is a class of compounds known for their biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound exerts its cytotoxic activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. The anti-inflammatory and anti-bacterial properties of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and to disrupt bacterial cell membranes, respectively.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been reported to inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. The anti-bacterial activity of the compound is thought to be due to its ability to disrupt bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to induce cytotoxicity in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs. However, the compound has been shown to exhibit low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its use in experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a photosensitizer in photodynamic therapy. In addition, further studies are needed to elucidate the mechanism of action of the compound and to optimize its use in experimental settings. Finally, the potential of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one as a lead compound for the development of new anti-cancer drugs should be explored.
In conclusion, 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic molecule that has potential applications in various fields of scientific research. The compound exhibits cytotoxic activity against cancer cells, anti-inflammatory and anti-bacterial properties, and has been investigated for its potential as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the mechanism of action of the compound and to optimize its use in experimental settings.
Synthesemethoden
The synthesis of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that starts with the reaction between 2-phenylethanol and potassium hydroxide to form 2-phenoxyethyl potassium salt. The 2-phenoxyethyl potassium salt is then reacted with 2-chlorothiophene-3-carboxaldehyde to form 2-(2-phenoxyethyl)thiophene-3-carbaldehyde. The final step involves the reaction of 2-(2-phenoxyethyl)thiophene-3-carbaldehyde with guanidine carbonate to form 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in scientific research are numerous. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have anti-inflammatory and anti-bacterial properties. In addition, the compound has been investigated for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-20-18-17(15-7-3-1-4-8-15)13-25-19(18)21-14-22(20)11-12-24-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBARPFTEOOACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5684544.png)
![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(2E)-3-phenylprop-2-enoyl]piperidin-3-yl}propanoic acid](/img/structure/B5684569.png)
![3-(2-furyl)-3-{[(2,3,6-trimethyl-4-quinolinyl)carbonyl]amino}propanoic acid](/img/structure/B5684576.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5684580.png)


![1-[5-methoxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5684593.png)
![2-[4-(2-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5684594.png)
![2-(cyclopropylmethyl)-9-(3-hydroxy-4-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5684606.png)